molecular formula C18H16ClNO4S B2845346 N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide CAS No. 863007-65-2

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide

Cat. No.: B2845346
CAS No.: 863007-65-2
M. Wt: 377.84
InChI Key: MVLRKKLPILNGDA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide: is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a chlorophenyl group, a dioxido-dihydrothienyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 3-chlorophenyl intermediate: This can be achieved through chlorination of a phenyl precursor.

    Synthesis of the dioxido-dihydrothienyl group: This step involves the oxidation of a thiophene derivative.

    Coupling reactions: The final step involves coupling the 3-chlorophenyl intermediate with the dioxido-dihydrothienyl group and the methoxybenzamide moiety under specific conditions such as the presence of a coupling agent (e.g., EDC, DCC) and a base (e.g., triethylamine).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-methoxybenzamide: Lacks the dioxido-dihydrothienyl group.

    N-(3-chlorophenyl)-N-(2,3-dihydrothien-3-yl)-2-methoxybenzamide: Lacks the dioxido group.

Uniqueness

The presence of the dioxido-dihydrothienyl group in N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide may confer unique chemical and biological properties, such as increased stability, specific reactivity, or enhanced biological activity.

Biological Activity

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide is a synthetic compound that belongs to the class of thiophene derivatives. These compounds are notable for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive review of the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Chlorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Thiophene Ring : Known for its role in various biological activities.
  • Methoxybenzamide Moiety : Contributes to the compound's pharmacological properties.

Molecular Formula

C17H16ClN2O3SC_{17}H_{16}ClN_{2}O_{3}S

Key Properties

PropertyValue
Molecular Weight348.84 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Recent studies have demonstrated that similar thiophene derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound A (similar structure)MCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These findings suggest that this compound could similarly exhibit potent anticancer activity through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis.

Antimicrobial Activity

Thiophene derivatives have also been investigated for their antimicrobial properties. For example, certain derivatives demonstrated inhibition against Escherichia coli and Staphylococcus aureus. The exact activity of this compound against these pathogens remains to be elucidated but is anticipated based on structural similarities.

Study 1: Anticancer Evaluation

In a recent study focusing on thiophene derivatives, several compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study highlighted the importance of substituent positioning on the phenyl ring in enhancing anticancer activity. For instance:

  • Ortho-substituted compounds exhibited better activity compared to meta or para substitutions.

This emphasizes the potential for optimizing the structure of this compound for improved efficacy.

Study 2: SAR Analysis

A structure-activity relationship analysis revealed that increasing the number of substituents generally decreased cytotoxicity. This finding can guide future modifications of the compound to enhance its therapeutic potential while minimizing side effects.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c1-24-17-8-3-2-7-16(17)18(21)20(14-6-4-5-13(19)11-14)15-9-10-25(22,23)12-15/h2-11,15H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLRKKLPILNGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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